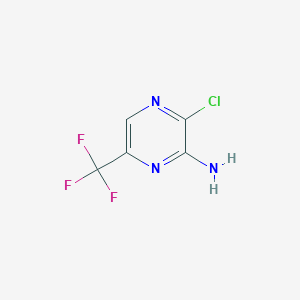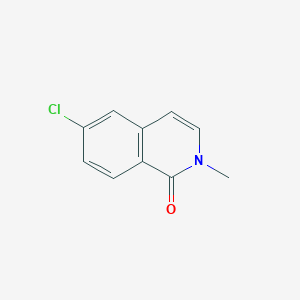
8-(Azetidin-3-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Azetidin-3-yloxy)quinoline is a chemical compound characterized by the presence of a quinoline ring substituted with an azetidin-3-yloxy group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azetidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with azetidine derivatives. One common method includes the nucleophilic substitution reaction where the hydroxyl group of quinoline is replaced by the azetidin-3-yloxy group under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 8-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of 8-(Azetidin-3-yloxy)quinoline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the azetidin-3-yloxy group may enhance the compound’s binding affinity to its targets.
相似化合物的比较
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the azetidin-3-yloxy group.
Azetidine: The azetidine ring itself, which is a common structural motif in various bioactive compounds.
Uniqueness: 8-(Azetidin-3-yloxy)quinoline is unique due to the combination of the quinoline ring and the azetidin-3-yloxy group, which may confer distinct chemical and biological properties not observed in its individual components.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
8-(azetidin-3-yloxy)quinoline |
InChI |
InChI=1S/C12H12N2O/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10/h1-6,10,13H,7-8H2 |
InChI 键 |
MRLONZGAOYTKAZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

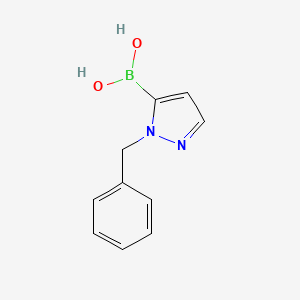
![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
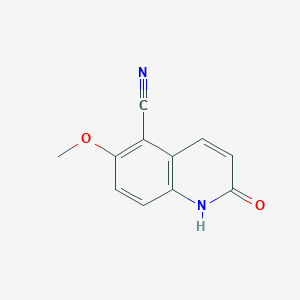
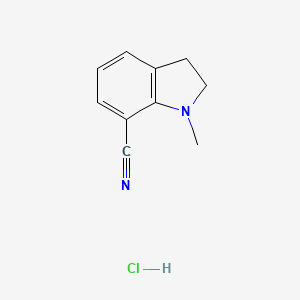

![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
